2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone
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Overview
Description
2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of the fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research and industrial applications.
Scientific Research Applications
2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and as a potential therapeutic agent for neurological disorders.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
A study on similar compounds suggests that they may have favorable pharmacokinetic properties .
Result of Action
Indole derivatives have been reported to exhibit a range of effects, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the quinolinone ring. The reaction conditions often include:
Reagents: Aromatic aldehyde (e.g., 4-fluorobenzaldehyde), amine (e.g., aniline), acid catalyst (e.g., hydrochloric acid)
Solvent: Ethanol or methanol
Temperature: 60-80°C
Reaction Time: 6-12 hours
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of microwave-assisted synthesis is also explored to reduce reaction time and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinolinone ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions
Substitution: Halogenating agents (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Quinolinone derivatives with hydroxyl or carbonyl groups
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated quinolinone derivatives
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2,3-dihydro-4(1H)-quinolinone
- 2-(4-Chlorophenyl)-2,3-dihydro-4(1H)-quinolinone
- 2-(4-Methylphenyl)-2,3-dihydro-4(1H)-quinolinone
Comparison
Compared to its analogs, 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone exhibits unique properties due to the presence of the fluorine atom. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a more potent and selective molecule for various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)17-14/h1-8,14,17H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCCOFMBOJBRQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587801 |
Source
|
Record name | 2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155370-03-9 |
Source
|
Record name | 2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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